Falgpa

Descripción general

Descripción

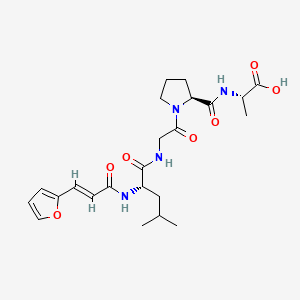

N-(3-[2-Furyl]acryloyl)-Leu-Gly-Pro-Ala, commonly referred to as FALGPA, is a synthetic peptide substrate used primarily in enzymatic assays to study collagenase activity. Collagenases are enzymes that break down collagen, a major structural protein in connective tissues. This compound is particularly useful in biochemical research for its ability to mimic natural collagen substrates, allowing for precise measurement of collagenase activity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-[2-Furyl]acryloyl)-Leu-Gly-Pro-Ala involves the following steps:

Peptide Synthesis: The peptide sequence Leu-Gly-Pro-Ala is synthesized using standard solid-phase peptide synthesis techniques.

Furylacryloylation: The peptide is then reacted with N-(3-[2-Furyl]acryloyl) chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of N-(3-[2-Furyl]acryloyl)-Leu-Gly-Pro-Ala follows similar synthetic routes but on a larger scale. The process involves:

Bulk Peptide Synthesis: Large-scale solid-phase peptide synthesis is employed to produce the peptide sequence.

Furylacryloylation: The peptide is then subjected to furylacryloylation under controlled conditions to ensure high yield and purity.

Análisis De Reacciones Químicas

Primary Hydrolysis Reaction

Collagenase cleaves Falgpa at the Gly-Pro peptide bond through a hydrolytic mechanism. The reaction occurs under physiological conditions (pH 7.5, 25°C) with calcium ions as cofactors :

Key parameters of the reaction:

| Parameter | Value | Conditions | Source |

|---|---|---|---|

| Reaction rate | 1.0 µmole/min/unit | 25°C, pH 7.5, 10 mM Ca²⁺ | |

| Extinction coefficient (Δε) | 0.53 mM⁻¹cm⁻¹ | Measured at 345 nm | |

| K<sub>M</sub> | ~1-5 mM | Varies by collagenase isoform |

Spectrophotometric Detection

The hydrolysis releases a furylacryloyl chromophore, enabling real-time monitoring at 345 nm :

Typical assay configuration:

| Component | Concentration | Role |

|---|---|---|

| This compound | 0.97 mM | Substrate |

| Collagenase | 0.067 U/mL | Enzyme |

| CaCl₂ | 9.67 mM | Cofactor |

| NaCl | 387 mM | Ionic strength modulator |

FRET-Based Alternatives

Recent studies developed more sensitive assays using Förster resonance energy transfer (FRET) substrates, achieving 1000-fold greater sensitivity than this compound-based methods .

Kinetic Influencing Factors

A. Cation Dependence

| Ion | Concentration | Effect on Activity |

|---|---|---|

| Ca²⁺ | 10 mM | Essential for structural stability |

| Zn²⁺ | 0.1-1 µM | Catalytic cofactor |

| Na⁺ | 400 mM | Maintains ionic strength |

B. pH Profile

| pH | Relative Activity (%) |

|---|---|

| 6.5 | 45 ± 3 |

| 7.0 | 82 ± 4 |

| 7.5 | 100 |

| 8.0 | 91 ± 5 |

Substrate Specificity Comparison

| Substrate | Target Enzyme | K<sub>M</sub> (mM) | Sensitivity |

|---|---|---|---|

| This compound | Collagenase | 1.2-4.8 | Moderate |

| Mca-peptide | Collagenase | 0.005-0.02 | High |

| Z-Gly-Pro-Arg-pNA | Thrombin | 0.3 | N/A |

The data demonstrate this compound's balanced combination of specificity and measurable kinetics, though newer FRET substrates offer enhanced sensitivity for low-activity samples . Its continued use stems from well-characterized reaction parameters and compatibility with standard spectrophotometric equipment .

Aplicaciones Científicas De Investigación

Key Applications

-

Biochemical Assays

- Falgpa serves as a substrate in enzymatic assays to measure collagenase activity.

- It allows for the quantification of collagenolytic activity in various biological samples without prior purification.

-

Drug Development

- Researchers employ this compound to screen potential inhibitors of collagenase, which can lead to therapeutic agents for conditions involving excessive collagen degradation, such as cancer metastasis and chronic wounds.

-

Tissue Engineering

- The compound is used to study the role of collagenase in tissue remodeling and wound healing processes, aiding in the development of scaffolds for tissue regeneration.

-

Cosmetic Industry

- This compound is utilized to evaluate the efficacy of anti-aging products aimed at inhibiting collagenase activity, which is linked to skin aging.

Comparative Data Table

| Compound Name | Structure/Type | Specificity | Unique Features |

|---|---|---|---|

| N-(3-[2-Furyl]acryloyl)-L-leucine | Peptide substrate | Collagenase | Selective hydrolysis |

| N-succinyl-Ala-Ala-Pro-Phe-p-nitroanilide | Peptide substrate | Various serine proteases | Broad specificity |

| Z-Gly-Pro-Arg-p-nitroanilide | Peptide substrate | Thrombin | Specific for thrombin |

Case Studies

- Assessment of Cell-Associated Collagenolytic Activity

- Inhibitor Screening for Clostridium histolyticum Collagenase

- Tissue Remodeling Studies

Mecanismo De Acción

N-(3-[2-Furyl]acryloyl)-Leu-Gly-Pro-Ala exerts its effects by serving as a substrate for collagenase enzymes. The enzyme binds to the peptide and catalyzes the hydrolysis of the peptide bond, resulting in the cleavage of the substrate. This reaction can be monitored spectrophotometrically, allowing researchers to quantify collagenase activity.

Comparación Con Compuestos Similares

Similar Compounds

N-Succinyl-Ala-Ala-Ala-p-nitroanilide (SANA): Another synthetic peptide substrate used to study elastase activity.

N-(3-[2-Furyl]acryloyl)-Leu-Gly-Pro-Ala (FAL): A similar compound used for studying collagenase activity but with slight structural differences.

Uniqueness

N-(3-[2-Furyl]acryloyl)-Leu-Gly-Pro-Ala is unique due to its specific sequence and structure, which closely mimics natural collagen substrates. This makes it highly effective for studying collagenase activity with high specificity and sensitivity.

Actividad Biológica

FALGPA, or 2-furanacryloyl-L-leucylglycyl-L-prolyl-L-alanine, is a synthetic peptide that serves as a substrate for collagenase enzymes. Its biological activity is primarily associated with its role in the hydrolysis of collagen, a critical process in various physiological and pathological contexts, including tissue remodeling and bacterial infections. This article reviews the biological activity of this compound, focusing on its interactions with collagenases, inhibition mechanisms, and implications in clinical research.

1. Hydrolysis of this compound by Collagenases

This compound has been extensively studied for its susceptibility to hydrolysis by different collagenase enzymes. The hydrolysis process is indicative of the enzyme's activity and can be quantitatively measured using spectrophotometric methods.

1.1 Collagenase Activity

Research indicates that various bacterial strains, including Streptococcus agalactiae (GBS), exhibit significant collagenolytic activity towards this compound. For instance, a study demonstrated that GBS USF704 could hydrolyze 902 nmol of this compound over 24 hours, showcasing its potent enzymatic action . The hydrolysis results in a measurable decrease in absorbance at specific wavelengths (e.g., OD345), which correlates with the concentration of this compound degraded.

2. Inhibition Studies

Understanding the inhibition of collagenase activity on this compound is crucial for therapeutic applications. Several inhibitors have been identified that can modulate this enzymatic activity.

2.1 Inhibitors and Their Mechanisms

- EDTA and 1,10-Phenanthroline : These compounds are known to inhibit zinc-dependent metalloproteinases, including collagenases. Their addition significantly reduces the hydrolytic activity on this compound, indicating their potential use in controlling excessive collagen degradation .

- DAC (Dexamethasone Acetate) : A recent study explored DAC's inhibitory effects on native and treated collagenases using this compound as a substrate. The kinetic parameters obtained from Lineweaver-Burk plots showed no significant change in values, suggesting that DAC acts primarily as a competitive inhibitor .

3. Kinetic Analysis

The kinetic behavior of collagenase acting on this compound has been characterized through various assays. The following table summarizes key kinetic parameters observed during these studies:

4. Case Studies

Several case studies highlight the relevance of this compound in understanding collagen degradation in both health and disease contexts.

4.1 Bacterial Infections

In infections caused by GBS, the ability to degrade collagen through enzymes that act on substrates like this compound may contribute to tissue damage and disease progression. The study involving GBS USF704 showed that freeze-thaw cycles could enhance the release of collagenolytic enzymes, further emphasizing the role of environmental factors in bacterial virulence .

4.2 Therapeutic Applications

The modulation of collagenase activity through inhibitors like DAC presents potential therapeutic pathways for conditions characterized by excessive collagen degradation, such as chronic wounds or fibrosis .

Q & A

Basic Research Questions

Q. How should I formulate a research question about Falgpa that aligns with academic rigor?

- Methodological Answer : Begin by identifying gaps in existing literature (e.g., unexplored biochemical interactions or synthesis pathways). Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure alignment with scientific standards . For example:

- Feasibility: Assess available lab resources for synthesizing this compound.

- Novelty: Compare prior studies on analogous compounds to pinpoint under-researched properties.

- Relevance: Link your question to broader applications (e.g., drug development or material science). Use systematic literature reviews to refine the scope .

Q. What experimental design principles apply to initial this compound studies?

- Methodological Answer : Adopt a quasi-experimental design with control and experimental groups to isolate variables (e.g., reaction conditions or catalytic agents). For example:

Q. How do I conduct a comprehensive literature review on this compound?

- Methodological Answer :

- Use databases like PubMed or SciFinder with keywords: “this compound synthesis,” “this compound applications,” and “this compound structural analysis.”

- Organize findings thematically (e.g., synthesis methods, spectroscopic data).

- Critically evaluate contradictions (e.g., conflicting solubility reports) to identify research opportunities .

Q. What ethical considerations are critical in this compound research?

- Methodological Answer :

- Ensure data integrity by avoiding selective reporting (e.g., disclosing all catalytic outcomes, even negative results).

- Adhere to institutional review protocols for hazardous material handling.

- Cite prior work transparently to avoid plagiarism .

Advanced Research Questions

Q. How can I resolve contradictions in this compound’s reported physicochemical properties?

- Methodological Answer :

- Perform meta-analysis of existing data (e.g., melting points, spectral peaks) to identify outliers.

- Replicate disputed experiments under controlled conditions (e.g., standardized temperature/purity thresholds).

- Use advanced techniques like X-ray crystallography or NMR to validate structural hypotheses .

Q. What statistical methods are suitable for analyzing this compound’s multivariate interactions?

- Methodological Answer :

- Apply factorial design to assess interactions between variables (e.g., pH, temperature, catalysts). For example:

| Factor | Levels | Response Variable |

|---|---|---|

| Temperature | 25°C, 50°C, 75°C | Reaction yield (%) |

| Catalyst | A, B, None | Purity (HPLC area %) |

- Use ANOVA or regression models to quantify significance. Tools like R or Python’s SciPy are recommended .

Q. How do I integrate this compound research into a theoretical framework?

- Methodological Answer :

- Align your work with established theories (e.g., transition-state theory for kinetic studies or QSAR models for bioactivity predictions).

- Explicitly state how your findings extend, challenge, or refine these frameworks .

Q. What strategies validate this compound’s reproducibility in interdisciplinary studies?

- Methodological Answer :

- Share raw data and protocols via repositories like Zenodo.

- Collaborate with cross-disciplinary teams (e.g., computational chemists for molecular dynamics simulations).

- Use open-source tools (e.g., Gaussian for DFT calculations) to enable peer validation .

Q. How do I address limitations in this compound’s scalability for academic research?

- Methodological Answer :

- Conduct sensitivity analyses to identify critical parameters (e.g., solvent volume or catalyst loading).

- Propose microfluidic or flow-chemistry approaches to enhance yield without industrial-scale infrastructure .

Q. What interdisciplinary approaches enhance this compound’s research impact?

- Methodological Answer :

- Combine synthetic chemistry with machine learning to predict optimal reaction conditions.

- Partner with biologists to explore this compound’s bioactivity in cell-based assays.

- Publish in hybrid journals (e.g., ACS Central Science) to reach diverse audiences .

Q. Data Presentation Guidelines

Propiedades

IUPAC Name |

(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-4-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N4O7/c1-14(2)12-17(26-19(28)9-8-16-6-5-11-34-16)21(30)24-13-20(29)27-10-4-7-18(27)22(31)25-15(3)23(32)33/h5-6,8-9,11,14-15,17-18H,4,7,10,12-13H2,1-3H3,(H,24,30)(H,25,31)(H,26,28)(H,32,33)/b9-8+/t15-,17-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLFQNOJSYZSINX-PVJKAEHXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NCC(=O)N1CCCC1C(=O)NC(C)C(=O)O)NC(=O)C=CC2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)CNC(=O)[C@H](CC(C)C)NC(=O)/C=C/C2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32N4O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78832-65-2 | |

| Record name | 2-Furanacryloyl-leucyl-glycyl-prolyl-alanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078832652 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Alanine, N-[3-(2-furanyl)-1-oxo-2-propen-1-yl]-L-leucylglycyl-L-prolyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.